Cas no 88793-79-7 (N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate)

N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate 化学的及び物理的性質
名前と識別子
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- N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate
- N-P-TOSYL-GLY-PRO-LYS P-NITROANILIDE ACETATE SALT
- TOSYL-GLY-PRO-ARG-P-NITROANILIDE ACETATE
- Tos-GPK-pNA
- MFCD00057232
- AKOS040755132
- KPGSNEYSJPIZCW-SJEIDVEUSA-N
- (S)-N-((S)-6-amino-1-(4-nitrophenylamino)-1-oxohexan-2-yl)-1-(2-(4-methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxamide acetate
- N-(p-tosyl)-gly-pro-lys-4 nitroanilide acetate salt
- 88793-79-7
- N-p-Tosyl-Gly-Pro-Lys-pNA (acetate)
- N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide acetate salt, plasmin substrate
- N-p-tosyl-gly-pro-lysp-nitroanilideacetatesalt
- CS-0142060
- acetic acid;(2S)-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
- HY-137798
- Tos-Gly-Pro-Lys-pNA acetate
- N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide acetate salt
- SCHEMBL16234756
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- MDL: MFCD00057232
- インチ: InChI=1S/C26H34N6O7S.C2H4O2/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37;1-2(3)4/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35);1H3,(H,3,4)/t22-,23-;/m0./s1
- InChIKey: KPGSNEYSJPIZCW-SJEIDVEUSA-N
- SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O
計算された属性
- 精确分子量: 634.24200
- 同位素质量: 634.24209798g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 11
- 重原子数量: 44
- 回転可能化学結合数: 12
- 複雑さ: 1010
- 共价键单元数量: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 242Ų
じっけんとくせい
- Solubility: ethanol: 50 mg/mL
- PSA: 242.20000
- LogP: 4.61290
N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate Security Information
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- FLUKA BRAND F CODES:10-21
N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB478183-100 mg |
Tos-Gly-Pro-Lys-pNA acetate; . |
88793-79-7 | 100mg |
€1181.00 | 2023-06-15 | ||
abcr | AB478183-100mg |
Tos-Gly-Pro-Lys-pNA acetate; . |
88793-79-7 | 100mg |
€1260.30 | 2025-02-16 | ||
Ambeed | A421021-10mg |
N-p-tosyl-gly-pro-lysp-nitroanilideacetatesalt |
88793-79-7 | 10mg |
$580.0 | 2024-04-16 | ||
A2B Chem LLC | AH81828-10mg |
N-(P-Tosyl)-gly-pro-lys 4-nitroanilide acetate salt |
88793-79-7 | ≥98% | 10mg |
$238.00 | 2024-04-19 | |
A2B Chem LLC | AH81828-1mg |
N-(P-Tosyl)-gly-pro-lys 4-nitroanilide acetate salt |
88793-79-7 | ≥98% | 1mg |
$31.00 | 2024-04-19 | |
abcr | AB478183-25mg |
Tos-Gly-Pro-Lys-pNA acetate; . |
88793-79-7 | 25mg |
€453.90 | 2025-02-16 | ||
Aaron | AR00GS40-5mg |
N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt |
88793-79-7 | 98% | 5mg |
$303.00 | 2025-02-13 | |
Ambeed | A421021-5mg |
N-p-tosyl-gly-pro-lysp-nitroanilideacetatesalt |
88793-79-7 | 5mg |
$330.0 | 2024-04-16 | ||
abcr | AB478183-25 mg |
Tos-Gly-Pro-Lys-pNA acetate; . |
88793-79-7 | 25mg |
€427.50 | 2023-06-15 | ||
Aaron | AR00GS40-10mg |
N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt |
88793-79-7 | 98% | 10mg |
$523.00 | 2025-02-13 |
N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetateに関する追加情報
Recent Advances in the Study of N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate (CAS: 88793-79-7)
N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate (CAS: 88793-79-7) is a synthetic peptide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug discovery, particularly as a protease inhibitor and a modulator of enzymatic activity. This research brief aims to summarize the latest findings related to this compound, highlighting its biochemical properties, mechanisms of action, and therapeutic potential.
One of the key areas of interest is the compound's ability to inhibit specific proteases involved in pathological processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 88793-79-7 exhibits potent inhibitory activity against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammatory diseases. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the active site of MMP-9, revealing a unique interaction pattern that could inform the design of next-generation inhibitors.
In addition to its protease inhibitory properties, recent research has investigated the pharmacokinetic profile of 88793-79-7. A preclinical study conducted in 2024 evaluated the compound's stability, bioavailability, and metabolic pathways in rodent models. The results indicated moderate oral bioavailability and a favorable half-life, suggesting potential for further development as an oral therapeutic agent. However, challenges such as first-pass metabolism and plasma protein binding were identified as areas requiring optimization.
Another promising avenue of research involves the use of 88793-79-7 as a molecular probe to study protein-protein interactions. Its unique chemical structure allows for selective labeling of target proteins, enabling researchers to track cellular localization and dynamics. A recent application in fluorescence microscopy demonstrated its utility in visualizing protease activity in live cells, opening new possibilities for diagnostic imaging.
Despite these advances, several questions remain regarding the compound's specificity and off-target effects. Ongoing structure-activity relationship (SAR) studies aim to refine the molecular scaffold to enhance selectivity while maintaining potency. Computational modeling approaches, including molecular dynamics simulations, are being employed to predict and optimize binding affinities for various protease targets.
In conclusion, N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate represents a versatile chemical tool with multiple applications in drug discovery and biochemical research. The latest studies underscore its potential as both a therapeutic candidate and a research reagent, while also highlighting areas for further investigation. As research progresses, this compound may serve as a valuable template for the development of novel protease-targeted therapies.
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